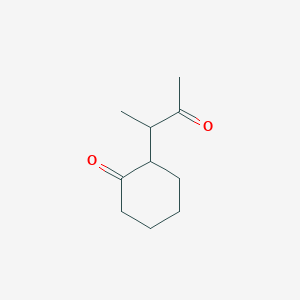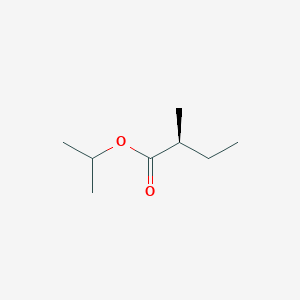
Quinoline, 6-nitro-2-(4-nitrophenyl)-4-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline, 6-nitro-2-(4-nitrophenyl)-4-phenyl- is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of nitro groups at the 6 and 4 positions, which significantly influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 6-nitro-2-(4-nitrophenyl)-4-phenyl- can be achieved through various synthetic routes. One common method involves the one-pot, three-component condensation of aryl glyoxal monohydrates, 4-hydroxyquinolin-2(1H)-one, and 3-nitroaniline using sodium alginate as a biopolymeric catalyst. This reaction is carried out in a water/ethanol (1:1) mixture under mild conditions, resulting in good-to-excellent yields .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of green solvents and biodegradable catalysts like sodium alginate is preferred to minimize environmental impact and ensure economic viability .
Analyse Des Réactions Chimiques
Types of Reactions
Quinoline, 6-nitro-2-(4-nitrophenyl)-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide or other strong nucleophiles in an appropriate solvent.
Major Products Formed
Oxidation: Formation of quinoline derivatives with oxidized functional groups.
Reduction: Formation of amino-substituted quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Quinoline, 6-nitro-2-(4-nitrophenyl)-4-phenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of Quinoline, 6-nitro-2-(4-nitrophenyl)-4-phenyl- involves its interaction with specific molecular targets. The nitro groups play a crucial role in its reactivity and ability to form complexes with biological molecules. The compound can inhibit certain enzymes or interact with DNA, leading to its potential use as an antimicrobial or anticancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline, 6-nitro-2,4-diphenyl-: Similar structure but lacks the 4-nitrophenyl group.
Quinoline, 6-nitro-2-(4-methylphenyl)-4-phenyl-: Similar structure but has a methyl group instead of a nitro group at the 4-position.
Uniqueness
Quinoline, 6-nitro-2-(4-nitrophenyl)-4-phenyl- is unique due to the presence of two nitro groups, which significantly influence its chemical properties and reactivity. This makes it a valuable compound for various scientific research applications and distinguishes it from other quinoline derivatives .
Propriétés
Numéro CAS |
71858-16-7 |
|---|---|
Formule moléculaire |
C21H13N3O4 |
Poids moléculaire |
371.3 g/mol |
Nom IUPAC |
6-nitro-2-(4-nitrophenyl)-4-phenylquinoline |
InChI |
InChI=1S/C21H13N3O4/c25-23(26)16-8-6-15(7-9-16)21-13-18(14-4-2-1-3-5-14)19-12-17(24(27)28)10-11-20(19)22-21/h1-13H |
Clé InChI |
KPWCDOXDTCAARC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[Methyl(phenyl)amino]ethyl naphthalene-1-carboxylate](/img/structure/B14463262.png)
phosphanium bromide](/img/structure/B14463267.png)










